molecular formula C14H19N3O3 B1335033 L-Tyrosinamide, L-prolyl- CAS No. 52329-46-1

L-Tyrosinamide, L-prolyl-

货号: B1335033
CAS 编号: 52329-46-1
分子量: 277.32 g/mol
InChI 键: FYSOVNFPTBIWBY-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Tyrosinamide, L-prolyl- is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Tyrosinamide, L-prolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosinamide, L-prolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Introduction to L-Tyrosinamide, L-prolyl-

L-Tyrosinamide, L-prolyl- is a dipeptide composed of the amino acids L-tyrosine and L-proline. This compound has garnered attention in various scientific fields, particularly in biochemistry and biotechnology, due to its potential applications in enhancing cellular processes, particularly in mammalian cell cultures.

Cell Culture Optimization

L-Tyrosinamide, L-prolyl- has been studied for its role in optimizing cell culture conditions, particularly for Chinese hamster ovary (CHO) cells, which are widely used in the production of biopharmaceuticals. Research indicates that this dipeptide significantly enhances the availability of adenosine triphosphate (ATP) within these cells. In a comparative study, L-prolyl-L-tyrosine was shown to increase ATP levels approximately fourfold compared to control samples, thereby improving cellular metabolism and productivity in biopharmaceutical production processes .

Enhancement of Protein Production

The application of L-Tyrosinamide, L-prolyl- has been linked to improved yields of monoclonal antibodies and other proteins during cell culture. The presence of this dipeptide facilitates better nutrient uptake and metabolic activity, which are crucial for maximizing protein production. Studies have demonstrated that substituting free amino acids with L-Tyrosinamide, L-prolyl- leads to decreased by-product formation (such as lactate and ammonium), further enhancing the efficiency of protein synthesis .

Potential in Cosmetic and Pharmaceutical Industries

Beyond its applications in cell culture, L-Tyrosinamide, L-prolyl- has potential uses as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting its activity can be beneficial in cosmetic formulations aimed at treating skin pigmentation issues or preventing age spots. Furthermore, compounds with similar structures have been explored for their neuroprotective properties, indicating a broader therapeutic potential .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of L-Tyrosinamide, L-prolyl-:

Application AreaKey FindingsReferences
Cell Culture OptimizationIncreased ATP availability; improved metabolic activity in CHO cells
Protein ProductionEnhanced yield of monoclonal antibodies; reduced by-product formation
Cosmetic ApplicationsPotential tyrosinase inhibitor; may treat skin pigmentation issues
Pharmaceutical PotentialNeuroprotective effects; possible treatment for neurological disorders

Case Study 1: Biopharmaceutical Production

In a study conducted by Verhagen et al., the effects of various L-tyrosine containing dipeptides were analyzed on CHO cells. The results highlighted that the inclusion of L-prolyl-L-tyrosine not only improved ATP levels but also enhanced overall cell viability and productivity during the production of IgG1 antibodies. This study underscores the importance of optimizing feed media with specific dipeptides to maximize biopharmaceutical yields .

Case Study 2: Cosmetic Applications

Research into cyclo(L-Pro-L-Tyr), a cyclic form related to L-Tyrosinamide, demonstrated its efficacy as a tyrosinase inhibitor. This compound showed promise as an ingredient in cosmetic products aimed at reducing hyperpigmentation and improving skin tone. Further investigations into its mechanism revealed potential pathways through which it could exert protective effects against skin aging .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing L-Tyrosinamide, L-prolyl- derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc/t-Bu chemistry for sequential coupling of L-tyrosinamide and L-proline residues. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) for solubilizing protected amino acids .
  • Coupling Agents : HBTU/HOBt or DIC/Oxyma for efficient activation .
  • Temperature : Room temperature (20–25°C) for stability, though microwave-assisted synthesis at 50–60°C may improve coupling efficiency .
    Optimization involves monitoring reaction progress via Kaiser tests or LC-MS to adjust equivalents of reagents and prevent racemization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing L-Tyrosinamide, L-prolyl- peptides?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or D2O to confirm backbone connectivity and stereochemistry. Key signals: aromatic protons of tyrosine (δ 6.8–7.2 ppm) and proline’s pyrrolidine ring (δ 3.1–4.3 ppm) .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., C10H18N2O3S: 246.33 g/mol) .
  • HPLC : Reverse-phase C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>95%) .

Q. How should researchers design dose-response studies for evaluating L-Tyrosinamide, L-prolyl- bioactivity in vitro?

  • Methodological Answer :

  • Concentration Range : Test 0.1–100 μM, based on prior studies of similar neuropeptides .
  • Controls : Include vehicle (e.g., PBS) and positive controls (e.g., dopamine agonists for neuroactivity assays).
  • Endpoint Assays : Measure cAMP levels or calcium flux in neuronal cell lines (e.g., SH-SY5Y) using fluorescent probes .
  • Data Normalization : Express results as % change relative to baseline, with triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of L-Tyrosinamide, L-prolyl- derivatives across studies?

  • Methodological Answer :

  • Systematic Review : Compile data from pharmacological studies (e.g., Bhargava, 1984) and assess variables like species (rat vs. human), dosage, and administration routes .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to calculate effect sizes and heterogeneity indices (I²). Contradictions may arise from differences in receptor subtype specificity or metabolic stability .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, buffers) to isolate confounding factors .

Q. What in vivo experimental designs are appropriate for studying neuropharmacological effects of L-Tyrosinamide, L-prolyl- compounds?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats for CNS studies, with intracerebroventricular (ICV) injection to bypass blood-brain barriers .
  • Behavioral Assays : Rotarod tests for motor coordination or forced swim tests for antidepressant activity. Include sham-operated controls .
  • Ethical Compliance : Obtain approval from institutional animal care committees (IACUC), specifying euthanasia protocols (e.g., CO2 asphyxiation) and sample sizes justified by power analysis .

Q. What strategies improve the stability and bioavailability of L-Tyrosinamide, L-prolyl- peptides in preclinical studies?

  • Methodological Answer :

  • Structural Modifications : Introduce D-amino acids or PEGylation to reduce enzymatic degradation .
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility and half-life .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma concentrations over time, calculating AUC and clearance rates .

Q. Data Analysis & Validation

Q. How should researchers statistically analyze dose-dependent effects in L-Tyrosinamide, L-prolyl- assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points.
  • Multiplicity Adjustment : Apply Bonferroni correction for multiple comparisons in ANOVA .

Q. What validation criteria confirm the specificity of L-Tyrosinamide, L-prolyl- interactions with dopamine receptors?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-SCH23390) with/without excess unlabeled peptide to determine Kd values .
  • Knockdown Models : CRISPR/Cas9-edited DRD2-KO cell lines to verify receptor dependency .
  • Cross-Validation : Compare results across orthogonal methods (e.g., SPR, ITC) .

Q. Ethical & Reporting Standards

Q. What ethical considerations are critical when designing human studies involving L-Tyrosinamide, L-prolyl- derivatives?

  • Methodological Answer :

  • Informed Consent : Disclose potential CNS side effects (e.g., dizziness) and anonymize participant data .
  • Safety Monitoring : Include independent Data Safety Monitoring Boards (DSMBs) for Phase I trials .
  • Conflict of Interest : Declare funding sources (e.g., NIH grants) in publications to avoid bias .

Q. How should researchers document methods for reproducibility in peptide synthesis studies?

  • Methodological Answer :
  • Detailed Protocols : Specify resin type (e.g., Wang resin), deprotection times, and cleavage cocktail ratios (e.g., TFA:EDT:H2O = 95:2.5:2.5) .
  • Raw Data Deposition : Upload NMR/MS spectra to repositories like Zenodo or ChemRxiv .
  • Reporting Standards : Follow ARRIVE guidelines for animal studies and MIAPE for proteomics .

属性

CAS 编号

52329-46-1

分子式

C14H19N3O3

分子量

277.32 g/mol

IUPAC 名称

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H19N3O3/c15-13(19)12(8-9-3-5-10(18)6-4-9)17-14(20)11-2-1-7-16-11/h3-6,11-12,16,18H,1-2,7-8H2,(H2,15,19)(H,17,20)/t11-,12-/m0/s1

InChI 键

FYSOVNFPTBIWBY-RYUDHWBXSA-N

SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N

手性 SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N

规范 SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N

序列

PY

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。